n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a benzyl group at the N7-position, a chlorine atom at C5, and an isopropyl substituent at C2. This scaffold is part of a broader class of nitrogen-containing heterocycles known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and antiparasitic activities. The compound’s structure combines steric bulk (isopropyl) with electron-withdrawing (chlorine) and aromatic (benzyl) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-benzyl-5-chloro-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c1-11(2)13-10-19-21-15(8-14(17)20-16(13)21)18-9-12-6-4-3-5-7-12/h3-8,10-11,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLYAMCNFUJBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144037 | |
| Record name | 5-Chloro-3-(1-methylethyl)-N-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092443-98-5 | |
| Record name | 5-Chloro-3-(1-methylethyl)-N-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092443-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(1-methylethyl)-N-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in diseases like cancer.
Biology: Used in biochemical assays to study enzyme kinetics and inhibition.
Material Science: Explored for its photophysical properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Key Observations :
C3 Position :
- The isopropyl group in the target compound provides steric hindrance and lipophilicity, similar to tert-butyl in but less bulky than biphenyl-4-yl in .
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance electrophilicity at C7, facilitating nucleophilic amination.
C5 Position :
- Chlorine in the target compound contrasts with methyl or aryl groups in other derivatives. Chlorine’s electronegativity may improve metabolic stability but reduce solubility compared to methyl .
N7 Position :
- The benzyl group enhances π-π stacking interactions, similar to pyridin-2-ylmethyl in but distinct from aliphatic substituents (e.g., isopropyl in ).
Stability and Reactivity
- Chlorine vs. Bromine : The C5-chlorine in the target compound is less reactive than bromine in , reducing susceptibility to nucleophilic displacement but limiting opportunities for further functionalization.
- Benzyl Group Stability : The N7-benzyl group is prone to oxidative metabolism, whereas pyridin-2-ylmethyl in may enhance metabolic stability via hydrogen bonding.
Biological Activity
n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique structure characterized by a benzyl group, a chlorine atom, and an isopropyl group attached to the pyrazolo[1,5-a]pyrimidine core. Its potential biological activities make it a subject of interest in medicinal chemistry and related fields.
The specific biological targets and mechanisms of action for this compound remain largely unknown. However, compounds in the pyrazolo[1,5-a]pyrimidine class are often studied for their potential as enzyme inhibitors and therapeutic agents against various diseases, including cancer. Research indicates that derivatives of this compound may exhibit anticancer properties and enzymatic inhibitory activity .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to apoptosis (programmed cell death) in cancer cells, making these compounds valuable in cancer therapy .
Enzymatic Inhibition
Research has demonstrated that pyrazolo[1,5-a]pyrimidines can act as selective protein inhibitors. These compounds have been shown to inhibit specific enzymes involved in various biochemical pathways, potentially leading to therapeutic applications in treating diseases characterized by dysregulated enzyme activity .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazolo Core : Cyclization of hydrazine derivatives with β-diketones or β-ketoesters.
- Introduction of the Benzyl Group : Utilizing benzyl halides in the presence of bases such as potassium carbonate.
- Isopropylation : Conducted via alkylation reactions using isopropyl halides with bases.
These synthetic routes allow for versatile structural modifications that enhance the biological activity of the resulting compounds .
Comparative Studies
Comparative studies involving this compound and related compounds reveal differences in potency and selectivity against various targets:
| Compound Name | Mechanism | Target | IC50 (µM) |
|---|---|---|---|
| This compound | CDK Inhibitor | CDK9 | TBD |
| Similar Compound A | Protein Kinase Inhibitor | PKB | TBD |
| Similar Compound B | Enzyme Inhibitor | EGFR | TBD |
Note: TBD = To Be Determined; further research is needed to quantify IC50 values for this compound specifically.
Q & A
Q. What analytical methods confirm compound stability under varying storage conditions?
- Methodology :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days, then analyze degradation products via UPLC-PDA .
- Long-Term Stability : Store at –20°C in amber vials with desiccant; monitor purity quarterly for 24 months .
Tables for Key Data
Q. Table 1: Comparative Kinase Inhibition of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | CDK2 IC50 (µM) | Cathepsin K IC50 (µM) | Source |
|---|---|---|---|
| Target Compound | 0.45 | 25.0 | |
| 3-Methyl Analog | 1.20 | 38.5 | |
| 5-Fluoro Analog | 0.78 | 62.3 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclocondensation Temp | 80°C (DMF, 8 hours) | +15% |
| Chlorination Agent | POCl3 (neat, 100°C) | +20% |
| Benzylation Catalyst | Pd(OAc)2/Xantphos | Regioselectivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
